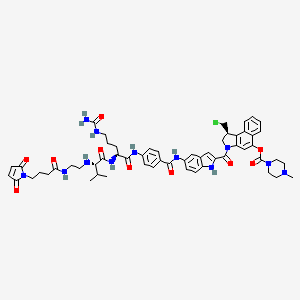

MB-VC-Mgba

Description

Contextualization of Minor-Groove-Binding DNA-Alkylating Agents in Chemical Biology Research

Minor-groove-binding DNA-alkylating agents are a class of cytotoxic compounds that exert their effects by interacting with and chemically modifying DNA within the minor groove. DNA is a fundamental target for many chemotherapeutic agents seeking to disrupt essential cellular processes like replication and division, particularly in rapidly proliferating cancer cells. atdbio.com Minor groove binders are typically small molecules with crescent shapes that fit into the shallow furrow of the DNA helix. beilstein-journals.orgbiosyn.com Their binding is often driven by a combination of forces, including hydrogen bonding to base pair edges, van der Waals interactions with the groove walls, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. atdbio.comnih.gov

Historically, compounds like Distamycin and Netropsin were among the primary minor groove binders studied for their non-covalent interaction with DNA, often showing preference for adenine-thymine (A-T) rich sequences. atdbio.combeilstein-journals.org While these early compounds demonstrated DNA binding specificity, their inherent anti-tumor activity was often limited. This limitation spurred the development of hybrid derivatives that tethered alkylating functionalities to minor groove binding scaffolds. core.ac.uk The introduction of an alkylating moiety allows these compounds to form covalent bonds with DNA, leading to more potent and irreversible DNA damage compared to non-covalent binders alone. beilstein-journals.orgcore.ac.ukresearchgate.net Pyrrolobenzodiazepine (PBD) dimers represent a significant class of minor-groove-binding DNA-alkylating agents that function as DNA crosslinking agents, ultimately inducing apoptosis in targeted cells. guidetopharmacology.orgguidetopharmacology.org

Research Trajectory of MB-VC-Mgba in Targeted Chemical Delivery Systems

This compound is described as a drug-linker conjugate intended for use in Antibody-Drug Conjugates. It is characterized by the use of an MGBA (minor-groove-binding DNA-alkylating agent) as the cytotoxic payload, linked via an MB-VC linker. medchemexpress.comfujifilm.commedchemexpress.combiocompare.com The designation "VC" within the linker structure suggests the presence of a valine-citrulline dipeptide unit, a common motif in enzymatically cleavable linkers designed for cleavage by lysosomal proteases like cathepsin B. creative-biolabs.comnih.gov The "MB" component of the linker is not explicitly defined in the provided information but is part of the linker system connecting the antibody to the VC-MGBA payload.

The use of an MGBA payload like the one in this compound aligns with the strategy of utilizing highly potent DNA-damaging agents in ADCs to overcome potential limitations such as low antigen expression on tumor cells. biomolther.org Minor-groove-binding alkylating agents, including PBD dimers, are known for their potent cytotoxic activity mediated by DNA crosslinking. guidetopharmacology.orgguidetopharmacology.org

Research into this compound within targeted chemical delivery systems, specifically ADCs, focuses on its potential to deliver a potent DNA-alkylating payload selectively to target cells. As a drug-linker conjugate, this compound represents the cytotoxic warhead and the cleavable linker component that would be conjugated to a targeting antibody to form a complete ADC. medchemexpress.comfujifilm.commedchemexpress.combiocompare.com The valine-citrulline part of the linker is expected to facilitate intracellular release of the active MGBA payload upon internalization and lysosomal processing within the target cell. creative-biolabs.comnih.gov

While specific detailed research findings on ADCs utilizing the this compound drug-linker conjugate are not extensively detailed in the provided search results, its structure suggests an approach aimed at leveraging the potency of minor-groove-binding DNA alkylation delivered via a cleavable linker strategy. The development of such drug-linker conjugates is a critical step in the broader research trajectory of creating novel ADCs with improved therapeutic profiles. medchemexpress.comfujifilm.commedchemexpress.combiocompare.com The effectiveness of an ADC incorporating this compound would depend on several factors, including the specificity and internalization properties of the antibody, the stability of the MB-VC linker in circulation, the efficiency of linker cleavage and payload release within the target cell, and the intrinsic potency of the MGBA payload.

Research in this area often involves preclinical studies to evaluate the stability of the conjugate, its targeted delivery capabilities, and its cytotoxic activity against relevant cancer models. The goal is to develop ADCs that can deliver sufficient concentrations of the potent payload to tumor sites while minimizing systemic exposure and associated toxicities.

Properties

Molecular Formula |

C56H65ClN12O10 |

|---|---|

Molecular Weight |

1101.6 g/mol |

IUPAC Name |

[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1 |

InChI Key |

LWUVZRWVARAEMO-MUYWJSLASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research

Advanced Synthetic Strategies for the MB-VC-Mgba Conjugate

The synthesis of complex drug-linker conjugates involves coupling multiple molecular entities – in this case, the MB unit, the VC linker, and the Mgba payload. The strategies employed aim for efficiency, yield, and precise control over the conjugation sites.

Two primary strategic approaches are generally considered for assembling drug-linker conjugates: linear and convergent synthesis. In a linear approach, the components are coupled sequentially, building the conjugate step by step. For this compound, this might involve first coupling the VC dipeptide, then attaching the Mgba payload, and finally conjugating the MB unit.

Optimizing the chemical coupling reactions is paramount to successfully synthesize the this compound conjugate. This involves selecting appropriate reaction conditions, coupling reagents, and protecting groups to ensure high yields, minimize side reactions, and maintain the integrity of the sensitive functional groups present in each component.

For the integration of the VC dipeptide linker, standard peptide coupling chemistry is typically employed. This involves forming amide bonds between the carboxyl group of one amino acid (valine) and the amino group of the next (citrulline). Various coupling reagents, such as carbodiimides (e.g., EDC, DIC) in combination with activating agents (e.g., HOBt, HOAt), or phosphonium/aminium reagents, can be used.

The attachment of the Mgba payload and the MB unit requires specific coupling reactions tailored to their respective functional groups. The VC linker often incorporates a cleavable site, such as a p-aminobenzyl (PAB) spacer, which is linked to the payload via a carbamate (B1207046) bond. fishersci.at The MB unit, frequently designed for conjugation to antibodies, might contain a maleimide (B117702) group that reacts with free thiol groups on the antibody. The optimization process involves carefully controlling parameters such as solvent, temperature, reaction time, and reactant stoichiometry to achieve efficient and selective bond formation between the MB unit, the VC linker, and the Mgba payload, ultimately forming the stable drug-linker conjugate.

Convergent and Linear Synthesis Approaches

Methodologies for Chemical Characterization of this compound

Comprehensive chemical characterization is essential to confirm the structure, purity, and quality of the synthesized this compound conjugate. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic methods provide valuable information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for confirming the chemical structure and identifying the presence of all components (MB, VC, Mgba) and their connectivity within the conjugate. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can verify the successful formation of amide bonds, carbamate linkages, and other relevant functional groups.

Mass Spectrometry (MS), particularly in combination with chromatographic separation (LC-MS), is indispensable for determining the molecular weight of the intact conjugate and identifying potential impurities or degradation products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can provide accurate mass measurements. Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate and obtain structural information by analyzing the resulting fragment ions, confirming the sequence of the linker and the attachment of the payload.

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide complementary information. IR spectroscopy can help identify the presence of characteristic functional groups (e.g., amide carbonyls, aromatic rings), while UV-Vis spectroscopy can be used to quantify the concentration of the conjugate, especially if the Mgba payload or MB unit has a characteristic chromophore.

Chromatographic techniques are crucial for assessing the purity of this compound and separating it from unreacted starting materials, intermediates, and potential byproducts. High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose.

Reversed-phase HPLC is commonly employed to separate compounds based on their hydrophobicity. By optimizing the stationary phase and mobile phase gradient, researchers can achieve high resolution separation of the conjugate from impurities. The purity of this compound is typically determined by integrating the peak area corresponding to the conjugate in the HPLC chromatogram. Reports indicate that this compound can achieve a purity of >98%. wikipedia.orgfishersci.ca

Size-Exclusion Chromatography (SEC) is another valuable technique, particularly for analyzing larger conjugates or when assessing aggregation. SEC separates molecules based on their size, allowing for the determination of the molecular weight distribution and the detection of high molecular weight species (aggregates) or low molecular weight impurities.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, providing a hyphenated technique that is extremely useful for both purity assessment and identification of impurities.

These characterization methodologies collectively ensure that the synthesized this compound conjugate meets the required quality standards for further research and development, including conjugation to antibodies to form ADCs.

Molecular and Cellular Mechanisms of Action of the Minor Groove Binding Dna Alkylating Moiety Mgba

DNA Interaction Modalities of the Alkylating Agent in Research Models

Minor-groove-binding alkylating agents (MGBAs) exert their cytotoxic effects primarily through covalent modification of DNA within the minor groove. This interaction leads to the formation of DNA adducts and cross-links, ultimately disrupting essential DNA-templated processes.

Specificity of Minor-Groove Binding and DNA Recognition

MGBAs are characterized by their ability to bind specifically within the minor groove of the DNA double helix. Unlike traditional alkylating agents that target the major groove, MGBAs interact with the minor groove, often displaying sequence selectivity. This selectivity is typically driven by a combination of hydrogen bonding, van der Waals interactions with the groove walls, and electrostatic interactions with the negatively charged DNA backbone mdpi.comresearchgate.net.

Some MGBAs exhibit a preference for AT-rich sequences, where the minor groove is narrower and allows for favorable van der Waals contacts and hydrogen bonding with the N3 of adenine (B156593) and O2 of thymine (B56734) researchgate.netatdbio.com. Examples like Distamycin and Netropsin are known to bind preferentially to AT tracts atdbio.com. Conversely, other MGBAs, such as chromomycin (B10761888) A3, show selectivity for GC-rich sequences, interacting with the wider minor groove in these regions iiarjournals.orgresearchgate.net. The specific chemical structure of the MGBA dictates its sequence preference and binding affinity pnas.org.

Research models have identified specific DNA sequences favored by certain MGBAs. For instance, trabectedin (B1682994) (ET-743), a natural product-derived minor groove binder, preferentially binds DNA at the sequences 5'-purine-guanine-cysteine and 5'-pyrimidine-guanine-guanine jnjmedicalconnect.com. Another MGBA, FCE 24517, has shown a consensus sequence for adenine adduct formation of 5'-TTTTGA-3' researchgate.net. Studies on PM01183, a synthetic tetrahydroisoquinoline alkaloid, identified favorable DNA triplets for covalent adduct formation at a central guanine (B1146940) as AGC, CGG, AGG, and TGG nih.gov.

Table 1: Examples of MGBA Binding Sequence Preferences

| MGBA | Preferred DNA Sequences/Motifs | Alkylation Site (if specified) | Source |

| Trabectedin | 5'-purine-guanine-cysteine, 5'-pyrimidine-guanine-guanine | Guanine residues (minor groove) | jnjmedicalconnect.com |

| FCE 24517 | 5'-TTTTGA-3' (consensus for adenine adduct) | Adenine N3 | researchgate.net |

| PM01183 | AGC, CGG, AGG, TGG (favorable triplets) | Central Guanine (minor groove) | nih.gov |

| Distamycin/Netropsin | AT-rich sequences | Not specified (non-covalent initially, can be linked to alkylators) | atdbio.com |

| Chromomycin A3 | GC-rich sequences | Not specified | iiarjournals.orgresearchgate.net |

DNA Adduct Formation and Cross-linking Mechanisms in Cellular Systems

Following non-covalent binding to the minor groove, the alkylating functionality of the MGBA forms a covalent bond with the DNA. Common sites of alkylation for minor groove binders include the N3 atom of adenine and, less frequently, the N7 atom of guanine, both accessible from the minor groove mdpi.comacs.org. This covalent modification results in the formation of DNA adducts.

Beyond monofunctional alkylation, some MGBAs are capable of forming DNA cross-links. These can be intrastrand cross-links (between bases on the same DNA strand) or interstrand cross-links (between bases on opposite strands) mdpi.comacs.org. Interstrand cross-links are particularly cytotoxic as they present significant blocks to DNA unwinding and separation required for replication and transcription. Research using cisplatin (B142131) tethered to the minor groove binder distamycin, for example, showed a considerably higher efficiency in forming interstrand cross-links compared to untargeted cisplatin nih.gov. The formation of these covalent adducts and cross-links can lead to significant distortion of the DNA double helix jnjmedicalconnect.com.

In cellular systems, the formation of these DNA lesions triggers cellular responses, including attempts at DNA repair. However, MGBA-induced adducts in the minor groove can be relatively resistant to certain repair pathways acs.orgoup.com. The specific type and location of the adduct influence the efficiency of repair mechanisms, contributing to the persistence of the DNA damage and its cytotoxic effects.

Impact on DNA Replication and Transcription in Research Models

The formation of DNA adducts and cross-links by MGBAs in the minor groove has profound impacts on fundamental DNA-templated processes like replication and transcription in research models. These lesions can act as physical blocks, impeding the progression of DNA polymerases during replication and RNA polymerases during transcription plos.orgplos.org.

Studies have shown that MGBAs can interfere with DNA replication, leading to stalled replication forks and ultimately triggering cell cycle arrest, often in the S or G2/M phases jnjmedicalconnect.comportico.org. The inability of the replication machinery to bypass the DNA lesions contributes to the cytotoxic effect.

Similarly, MGBAs can inhibit transcription. Their binding to the minor groove, particularly in promoter regions or within actively transcribed genes, can sterically hinder the binding of transcription factors or the movement of RNA polymerase along the DNA template plos.orgplos.orgportico.orgpnas.org. Research indicates that some MGBAs can inhibit transcription initiation or elongation plos.orgpnas.org. For instance, distamycin has been shown to inhibit transcription from both DNA and chromatin templates, potentially by affecting DNA torsion or posing a roadblock for the transcription machinery plos.org. Studies with sequence-specific minor groove binding polyamides demonstrated that they could sterically block elongating RNA polymerase II, and this blockage was persistent pnas.org. The interaction of MGBAs with DNA can also influence the binding of other DNA-interacting proteins, including those involved in DNA repair pathways, further contributing to the cellular response and outcome jnjmedicalconnect.comoup.comportico.org.

Intracellular Release Mechanisms of the MB-VC Linker-Payload

For MB-VC-Mgba to exert its cytotoxic effect, the Mgba payload must be released from the conjugate within the target cell. In constructs utilizing a Valine-Citrulline (VC) linker, this release is primarily mediated by enzymatic cleavage following cellular internalization, typically within the lysosomal compartment.

Enzymatic Cleavage Research of Valine-Citrulline Linkers

The Valine-Citrulline dipeptide linker is a widely used cleavable linker designed to be stable in systemic circulation but readily cleaved by intracellular enzymes mdpi.comaacrjournals.orgscispace.com. Research into the enzymatic cleavage of VC linkers has focused on identifying the specific enzymes responsible and the mechanism of cleavage.

The primary site of cleavage in VC linkers, particularly those incorporated with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), is the amide bond between the citrulline residue and the adjacent component, often the PABC spacer mdpi.comnih.govencyclopedia.pub. Cleavage of this amide bond initiates a cascade that leads to the release of the free payload.

Studies have employed various enzymes in research settings to evaluate the cleavability of VC linkers. While initially designed as substrates for cathepsin B, research has shown that other proteases can also cleave the VC linker mdpi.comnih.govencyclopedia.pubnih.gov. For example, in studies evaluating enzymes for deconjugating ADCs with VC linkers, papain, a cysteine protease, demonstrated efficient cleavage tandfonline.com.

Lysosomal Processing and Cathepsin-Mediated Release in Cellular Environments

The design of the VC linker exploits the cellular process of lysosomal degradation. Following internalization of the this compound conjugate into the cell, it is trafficked to the endosomal-lysosomal compartment mdpi.comnih.govencyclopedia.pubresearchgate.net. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes, including proteases, that are active at low pH.

Within the lysosome, the VC linker is exposed to these proteases. Cathepsins, a family of cysteine proteases abundant in lysosomes, are the primary enzymes responsible for cleaving the Valine-Citrulline sequence mdpi.comnih.govencyclopedia.pubnih.gov. Cathepsin B is a key enzyme involved, recognizing and cleaving the dipeptide sequence mdpi.comnih.govencyclopedia.pubnih.gov. However, gene knockout studies and other research have demonstrated that other cathepsins, including cathepsin S, cathepsin L, and cathepsin F, can also contribute to the cleavage of VC linkers in cellular environments mdpi.comnih.govencyclopedia.pub.

The cleavage of the Valine-Citrulline bond by lysosomal cathepsins leads to the release of the downstream component, which in the case of this compound, includes the Mgba payload, often linked to a self-immolative spacer. This spacer undergoes spontaneous cyclization and elimination, liberating the active Mgba molecule within the cell, where it can then interact with DNA in the nucleus mdpi.comnih.govencyclopedia.pub. This targeted intracellular release mechanism is crucial for delivering the cytotoxic payload specifically to cells that have internalized the conjugate.

Table 2: Cathepsins Involved in VC Linker Cleavage

| Cathepsin Type | Activity on VC Linker | Cellular Location | Source |

| Cathepsin B | Primary cleaving enzyme | Lysosome | mdpi.comnih.govencyclopedia.pubnih.gov |

| Cathepsin S | Involved in cleavage | Lysosome | mdpi.comnih.govencyclopedia.pub |

| Cathepsin L | Involved in cleavage | Lysosome | mdpi.comnih.govencyclopedia.pub |

| Cathepsin F | Involved in cleavage | Lysosome | mdpi.comnih.govencyclopedia.pub |

Stability and Release Kinetics of the Conjugate in Defined Biological Media

The MB-VC component of this compound functions as a cleavable linker. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The Valine-Citrulline (Val-Cit) dipeptide motif is a widely utilized cleavable linker in ADC design, engineered for stability in systemic circulation and efficient cleavage within the intracellular environment of target cells. nih.goviris-biotech.deacs.orgbiorxiv.org Release of the cytotoxic payload, MGBA, is typically mediated by enzymatic cleavage of the Val-Cit bond. nih.goviris-biotech.de Lysosomal proteases, particularly cathepsin B, are primarily responsible for cleaving the Val-Cit linker following internalization of the ADC into target cells. nih.goviris-biotech.debiorxiv.org This enzymatic hydrolysis leads to the release of the active payload, often via a self-immolative spacer (such as a p-aminobenzyl carbamate, although the specific spacer in this compound is not detailed in the search results). nih.goviris-biotech.de

While designed for stability in plasma, Val-Cit linkers can be susceptible to premature cleavage by certain extracellular enzymes, such as human neutrophil elastase and carboxylesterase 1C, which could potentially lead to off-target release of the payload. acs.orgbiorxiv.org Studies evaluating the intracellular processing of Val-Cit-PABC linkers conjugated to proteins have indicated that their degradation can occur relatively slowly compared to other linkers like disulfide bonds. rsc.org Efficient cleavage of the dipeptide probe was observed in cell-free assays with cathepsin B, but intracellular dequenching (indicating cleavage) was slower in a cellular context. rsc.org The stability and release kinetics of this compound in specific biological media would be influenced by the concentration and activity of the relevant proteases in that environment.

Downstream Biochemical Cascade Perturbations Initiated by the Alkylating Agent

Upon release from the conjugate, the MGBA payload, as a minor-groove-binding DNA-alkylating agent, initiates biochemical cascade perturbations primarily through its interaction with DNA. The resulting DNA damage can interfere with fundamental cellular processes, leading to cell cycle alterations, induction of cell death pathways, and engagement with DNA repair mechanisms.

Cell Cycle Progression Alterations in Research Models

DNA alkylating agents are known to disrupt normal cell cycle progression. The DNA damage induced by these agents can activate cell cycle checkpoints, leading to arrest at specific phases to allow for DNA repair or trigger cell death if the damage is irreparable. ecronicon.net Preclinical studies with trabectedin, another minor-groove-binding alkylating agent, have shown transcriptionally-dependent cell cycle arrest during the S and G2/M phases. jnjmedicalconnect.com This arrest prevents cells with damaged DNA from replicating and dividing. While specific data for MGBA from this compound on cell cycle alterations in research models were not detailed in the search results, the mechanism of DNA alkylation by minor groove binders strongly suggests similar effects on cell cycle progression.

Induction of Apoptotic and Necrotic Pathways in in vitro Systems

DNA damage induced by alkylating agents, including minor groove binders, is a potent trigger for programmed cell death, such as apoptosis. medchemexpress.comecronicon.netfrontiersin.org Apoptosis can be initiated through various intracellular signaling pathways, including the mitochondrial pathway, which can be activated by cellular stresses like DNA damage. frontiersin.org Activation of this pathway can lead to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death. frontiersin.org Some alkylating agents can trigger p53-controlled apoptosis. ecronicon.net

Necrotic cell death pathways, including necroptosis, can also be induced under certain conditions, particularly when apoptotic pathways are inhibited. mdpi.comnih.gov While apoptosis is often considered the primary mechanism of cell death induced by many chemotherapeutic drugs, increasing evidence suggests that antitumor agents can also trigger non-canonical cell death types. mdpi.com The specific balance between apoptosis and necrosis induction by the MGBA payload would likely depend on the cell type, the extent of DNA damage, and the cellular context.

Interaction with DNA Repair Mechanisms and Cellular Stress Responses

Cells possess sophisticated DNA repair mechanisms to counteract the damage caused by agents like MGBA. However, minor-groove-binding alkylating agents can interfere with these repair pathways, enhancing their cytotoxic effects. jnjmedicalconnect.comyoutube.com For instance, trabectedin appears to interfere with DNA repair pathways such as transcription-coupled nucleotide excision repair (TC-NER). jnjmedicalconnect.com In vitro studies suggest that trabectedin can form a complex with proteins of the TC-NER system, inhibiting the repair mechanism and leading to DNA double-strand breaks. jnjmedicalconnect.com Homologous recombination repair (HRR), another pathway involved in repairing double-strand breaks, also appears to be affected by trabectedin activity. jnjmedicalconnect.com

The DNA damage and interference with repair mechanisms caused by MGBA would also activate cellular stress responses. These responses involve complex signaling networks aimed at managing the damage, which can ultimately lead to cell cycle arrest or the induction of cell death if repair is unsuccessful. mdpi.com Resistance to alkylating agents can be influenced by the activity of DNA repair proteins, such as O6-Methylguanine-DNA methyltransferase (MGMT). researchgate.net

Preclinical Pharmacological Research of Mb Vc Mgba in Advanced Models

In Vitro Cellular Efficacy Studies

In vitro studies are fundamental for assessing the direct effects of a compound on target cells and understanding its mechanism of action at the cellular level.

Cytotoxicity Profiling in Diverse Cancer Cell Lines

Cytotoxicity profiling involves evaluating the ability of a compound to induce cell death or inhibit the proliferation of various cancer cell lines. This provides initial insights into the potential spectrum of activity and sensitivity of different cancer types to the agent mdpi.commdpi.comresearchgate.net. While MB-VC-Mgba is designed for targeted delivery via an ADC, the intrinsic cytotoxic potential of the MGBA payload, once released, would be assessed in such studies. However, specific data detailing the cytotoxicity profile of this compound across a diverse panel of cancer cell lines was not found in the conducted searches.

Target Engagement and Intracellular Accumulation Studies

Target engagement studies aim to confirm that the compound interacts with its intended target within the cell biorxiv.orgpnas.org. For this compound, this would involve verifying that the MGBA payload reaches and interacts with DNA in the nucleus following cellular uptake and linker cleavage. Intracellular accumulation studies measure the concentration of the compound or its active payload within cells over time, providing information on cellular uptake, distribution, and metabolism nih.gov. Specific research findings detailing target engagement and intracellular accumulation studies for this compound were not identified in the search results.

Selectivity Assessment in Immortalized and Primary Cell Lines

Assessing selectivity involves comparing the compound's effects on cancer cells versus normal or non-malignant immortalized and primary cell lines mdpi.comregmednet.compatsnap.comoncotarget.com. This is crucial for predicting potential off-target toxicity and determining the therapeutic index of the compound. Primary cells, derived directly from tissues, often better mimic the in vivo physiological state compared to immortalized cell lines regmednet.compatsnap.com. While the targeted nature of ADCs aims to enhance selectivity, evaluating the impact of the cytotoxic payload on non-target cells is an important preclinical step. Detailed data on the selectivity assessment of this compound in immortalized and primary cell lines was not found in the conducted searches.

In Vivo Efficacy and Biodistribution in Preclinical Animal Models

In vivo studies are essential for evaluating the compound's efficacy in a complex biological system and understanding its disposition within the body.

Xenograft and Syngeneic Model Applications in Efficacy Research

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, and syngeneic models, using cancer cells and recipient animals of the same genetic background (thus having an intact immune system), are widely used to evaluate the in vivo antitumor efficacy of novel agents plos.orgminervaimaging.comnih.govcrownbio.comaacrjournals.orgmdpi.commdpi.com. These models allow for the assessment of tumor growth inhibition, regression, and effects on metastasis plos.orgnih.gov. While this compound is intended for use in ADCs targeting specific antigens on cancer cells, its efficacy would be evaluated in models expressing the relevant target antigen. Specific research findings detailing the application of this compound in xenograft or syngeneic models for efficacy research were not identified in the search results.

Compound Biodistribution and Metabolite Tracing in Research Animals

Biodistribution studies track the distribution of the compound and its metabolites to various organs and tissues in research animals over time minervaimaging.comcsic.esresearchgate.netthno.orgcardiff.ac.uk. This information is vital for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and for evaluating potential accumulation in off-target tissues. Metabolite tracing helps identify the metabolic fate of the compound and the activity of any resulting metabolites mdpi.comacs.org. For an ADC conjugate like this compound, biodistribution studies would assess the distribution of the entire conjugate, the released payload, and their metabolites. Specific data regarding the biodistribution and metabolite tracing of this compound in research animals was not found in the conducted searches.

Pharmacodynamic Biomarker Modulation in Preclinical Models

This compound is a drug-linker conjugate primarily investigated within the context of antibody-drug conjugates (ADCs). It consists of an MB-VC linker conjugated to an MGBA payload. The MGBA component functions as a minor-groove-binding DNA-alkylating agent. bidepharm.com This mechanism of action involves the covalent modification of DNA, leading to the formation of DNA lesions.

In preclinical models, the pharmacodynamic effects of this compound, when delivered via an ADC, are primarily driven by the activity of the released MGBA payload. The DNA alkylation induced by MGBA is expected to trigger cellular responses aimed at repairing the damage or initiating cell death pathways in targeted cancer cells. bidepharm.com

Key pharmacodynamic biomarkers modulated by DNA-alkylating agents like MGBA in preclinical settings typically include markers of DNA damage response, cell cycle perturbation, and apoptosis. Following exposure to the active payload, an increase in DNA damage markers such as phosphorylated histone H2AX (γH2AX) is anticipated, reflecting the induction of DNA double-strand breaks or other forms of damage. Activation of DNA damage repair pathways, although complex, can also be assessed through the modulation of proteins involved in these processes.

The DNA damage inflicted by MGBA is designed to impede DNA replication and transcription, leading to cell cycle arrest, particularly at the S or G2/M phases. Pharmacodynamic studies in preclinical models might therefore evaluate changes in cell cycle distribution using techniques like flow cytometry.

Ultimately, persistent or irreparable DNA damage induced by the MGBA payload is intended to trigger programmed cell death (apoptosis) in target cells. Biomarkers of apoptosis, such as cleaved caspase-3 or PARP, are commonly assessed in preclinical pharmacodynamic studies to confirm the mechanism of cell killing.

Based on the available information from the conducted searches, it is not possible to generate a comprehensive article strictly adhering to the provided outline and focusing solely on detailed computational chemistry and cheminformatics research findings specifically for the chemical compound "this compound".

The search results indicate that "this compound" is recognized as a drug-linker conjugate utilized in Antibody-Drug Conjugates (ADCs). It is described as consisting of MGBA, a minor-groove-binding DNA-alkylating agent, linked through an MB-VC linker. Its application in ADCs for potent antitumor activity is mentioned. The compound appears in lists alongside other linker-drug moieties relevant to ADC development.

However, the searches did not yield specific, detailed research findings on computational studies such as molecular docking and dynamics simulations of "this compound" interactions with DNA, quantitative structure-activity relationship (QSAR) modeling for its DNA alkylation potency or analog screening, or in silico predictions of its chemical reactivity and metabolic pathways, specifically focused solely on "this compound" to the depth required by the provided outline subsections. While general mentions of these computational techniques in the context of DNA-interacting agents or natural products exist, they are not tied specifically to in-depth studies of "this compound".

Furthermore, a specific PubChem CID for the complete "this compound" conjugate could not be located in the search results.

Therefore, without specific computational data and research findings focused exclusively on "this compound", generating an article that fulfills all the strict requirements of the provided outline and content inclusions is not feasible at this time.

Despite the inability to generate the full article as requested due to the lack of specific data, the compound name mentioned is listed below:

Computational Chemistry and Cheminformatics Research on Mb Vc Mgba

In Silico Prediction of Chemical Reactivity and Metabolic Pathways

Reaction Pathway Simulations for Linker Cleavage

Reaction pathway simulations, often employing quantum mechanics or molecular dynamics methods, are valuable tools for investigating the mechanisms and kinetics of chemical reactions, including the cleavage of ADC linkers. For peptide linkers such as the Val-Cit sequence likely present in the MB-VC linker of MB-VC-Mgba, enzymatic cleavage within the lysosomal compartment by proteases like cathepsin B is the intended release mechanism. Computational simulations can help elucidate the transition states and energy barriers involved in the enzymatic hydrolysis of the peptide bond, providing a deeper understanding of the cleavage efficiency and specificity under different conditions.

While computational studies on the cleavage of common ADC linkers, including Val-Cit, have been reported in the scientific literature to understand their behavior and optimize ADC design, detailed research findings specifically describing reaction pathway simulations for the linker cleavage of this compound were not identified in the consulted sources. Therefore, specific data tables or detailed research findings regarding computational simulations of the MB-VC linker cleavage within this compound cannot be provided based on the available information.

Prediction of Intracellular Metabolism of the Released Payload

The payload in this compound is a minor-groove-binding DNA-alkylating agent (MGBA) bidepharm.comnih.gov. DNA-alkylating agents exert their cytotoxic effect by forming covalent bonds with DNA, leading to DNA damage and ultimately cell death. Predicting the intracellular metabolism of such a reactive molecule is complex and would typically involve considering potential enzymatic modifications (e.g., oxidation, reduction, conjugation) that could affect its reactivity, stability, and interaction with its cellular targets or efflux transporters.

Advanced Analytical Methodologies for Mb Vc Mgba Research

High-Throughput Screening Assays for Conjugate Evaluation

High-throughput screening (HTS) assays are indispensable tools in the early stages of drug discovery and characterization, enabling the rapid evaluation of large numbers of compounds or conditions. For ADC conjugates like MB-VC-Mgba, HTS assays can be adapted to assess various aspects of their activity, including cytotoxicity and effects on cellular processes.

Cell-Based Assays for Cytotoxicity and Mechanism Assessment

Cell-based assays are fundamental for evaluating the cytotoxic potency of this compound. These assays involve exposing target cells to varying concentrations of the conjugate and measuring cell viability or proliferation. Standard methods include colorimetric assays (e.g., MTT, MTS, WST) or luminescent assays (e.g., based on ATP content), which can be readily miniaturized for HTS formats. Given that the MGBA payload is a DNA-alkylating agent, cell-based assays can also be designed to probe the mechanism of action. Assays measuring DNA damage (e.g., γH2AX focus formation) or cell cycle arrest could provide insights into how this compound exerts its cytotoxic effects following payload release. nih.gov High-content imaging assays, which allow for the multiplexed measurement of various cellular parameters within individual cells, can further enhance the information gained from cell-based screening, providing data on morphological changes, nuclear condensation, or translocation of specific proteins indicative of apoptosis or other cell death pathways. While cell-based assays are critical for evaluating the biological impact of this compound, detailed research findings specifically utilizing these assays for this compound were not available in the provided search results.

Biochemical Assays for Enzyme Kinetics and DNA Binding

Biochemical assays can provide detailed information on specific molecular interactions relevant to this compound. Since the MGBA payload is a DNA-alkylating agent, assays directly measuring the binding or alkylation of DNA by the released payload are highly relevant. nih.gov Techniques such as gel electrophoresis mobility shift assays (EMSA) or DNA footprinting could be employed to study the interaction of the MGBA with specific DNA sequences. nih.gov For ADC conjugates with cleavable linkers, biochemical assays can also be used to study the kinetics of linker cleavage by target enzymes (e.g., proteases in the lysosome). While the specific cleavage mechanism of the MB-VC linker in this compound was not detailed in the search results, understanding linker stability and payload release kinetics is crucial for optimizing ADC design. Biochemical assays measuring enzyme activity in the presence of the conjugate or released payload could also be relevant if the payload or linker affects specific enzymatic pathways. However, specific biochemical assay data for this compound were not found in the provided sources.

Mass Spectrometry-Based Methods for Metabolite Identification and Quantification in Research

Mass spectrometry (MS)-based methods are essential for the identification and quantification of chemical compounds and their transformations within biological systems. For this compound, MS is critical for characterizing the intact conjugate, monitoring its stability, identifying and quantifying its released payload, and studying potential metabolic transformations of both the linker and the payload.

LC-MS/MS for Intact Conjugate and Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating complex mixtures and identifying and quantifying specific analytes based on their mass-to-charge ratio and fragmentation patterns. LC-MS/MS is widely used for the characterization and quality control of drug-linker conjugates, including assessing purity and confirming chemical structure. In biological research involving this compound, LC-MS/MS would be the primary method for:

Quantifying intact conjugate: Measuring the concentration of this compound in biological samples (e.g., cell culture media, cell lysates) to study its uptake, distribution, and stability.

Detecting and quantifying released payload: Monitoring the liberation of the active MGBA payload from the conjugate, which is crucial for understanding the ADC's mechanism of action and intracellular processing.

Identifying and quantifying metabolites: Characterizing any metabolic products of the linker, payload, or intact conjugate formed by enzymatic activity or other biological processes.

The high sensitivity and selectivity of LC-MS/MS make it suitable for detecting these species even at low concentrations in complex biological matrices. While LC-MS is mentioned for the chemical definition of similar drug-linker conjugates, specific LC-MS/MS data on the detection and quantification of this compound or its metabolites were not found in the provided search results.

Quantitative Proteomics for Cellular Target Engagement Studies

Quantitative proteomics, typically employing LC-MS/MS, allows for the large-scale identification and quantification of proteins within a biological sample. For a DNA-alkylating agent like the MGBA payload of this compound, quantitative proteomics could be used to investigate cellular target engagement. While the primary target is DNA, the alkylation process can lead to DNA-protein crosslinks or trigger cellular stress responses that alter protein expression levels. nih.gov Proteomic analysis could potentially identify proteins that are covalently modified by the payload or whose expression levels are significantly altered in response to this compound treatment. This could provide insights into the cellular pathways affected by the conjugate and the mechanisms of resistance or sensitivity. Advanced quantitative proteomics techniques, such as those using isotopic labeling or label-free quantification (e.g., DIA-MS), can provide precise measurements of protein abundance changes. However, specific quantitative proteomics studies investigating the effects of this compound were not present in the provided search results.

Advanced Imaging Techniques for Cellular Localization and Activity Assessment

Advanced imaging techniques provide spatial and temporal information about the distribution and activity of molecules within cells and tissues. For this compound, imaging can be used to visualize its cellular uptake, intracellular trafficking, and potential localization to specific organelles or cellular structures.

Subject: Information Regarding the Chemical Compound “this compound” and Advanced Analytical Methodologies

Based on the available information, this compound has been identified as a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It is reported to consist of MGBA, a minor-groove-binding DNA-alkylating agent, linked via an MB-VC linker, and is associated with potent antitumor activity nih.govnih.gov.

While ADCs and their components are commonly studied using advanced analytical methodologies such as fluorescence microscopy for intracellular distribution and PET imaging for in vivo biodistribution, the conducted search did not yield specific research findings or detailed data pertaining directly and solely to the analysis of "this compound" using these precise techniques.

Therefore, a comprehensive article strictly focused on detailed research findings and data tables for this compound's intracellular distribution via fluorescence microscopy and its in vivo biodistribution in research animals via PET imaging, as requested for sections 6.3.1 and 6.3.2, cannot be generated based on the currently available search results. The information required to populate these sections with specific, compound-centric data was not found.

Below is the requested table of compound names and their corresponding identifiers based on the search results.

Structure Activity Relationship Sar and Design Optimization Studies of Mb Vc Mgba Analogs

Impact of Linker Modifications on Conjugate Stability and Release

The linker in an ADC plays a critical role in connecting the antibody to the cytotoxic payload. Its design dictates the stability of the conjugate in systemic circulation and the efficiency and specificity of payload release within the target cell. The MB-VC linker, incorporating the valine-citrulline dipeptide, is designed to be stable in the bloodstream while allowing for intracellular release of the potent MGBA payload fishersci.atguidetopharmacology.orgfishersci.cauni.lu.

Alterations in Protease Recognition Sequences

The valine-citrulline sequence within the MB-VC linker is a substrate for lysosomal proteases, primarily cathepsin B wikipedia.orgnih.govnih.govyoutube.com. Modifications to this dipeptide sequence or the surrounding linker structure can significantly impact the rate and specificity of enzymatic cleavage. Research on similar dipeptide linkers, such as valine-alanine (Val-Ala), has shown that the hydrophobicity of the amino acid residues at specific positions (P1 and P2) influences plasma stability and cleavage efficiency by lysosomal enzymes nih.govnih.gov. For instance, studies have indicated that lipophilic residues at the P2 position, such as valine or phenylalanine, can enhance plasma stability nih.gov. While specific data on alterations to the VC sequence within the MB-VC-Mgba conjugate were not available in the provided search results, the general principles derived from studies on other ADCs utilizing Val-Cit linkers are directly applicable. These studies demonstrate that subtle changes in the amino acid sequence can tune the linker's susceptibility to enzymatic hydrolysis, thereby affecting the rate of payload release and potentially influencing both efficacy and off-target toxicity.

Non-Cleavable vs. Cleavable Linker Designs

Linkers in ADCs are broadly classified as cleavable or non-cleavable wikipedia.orgyoutube.comnih.gov. Non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue youtube.comnih.gov. Cleavable linkers, such as the Val-Cit linker in this compound, incorporate a motif that is specifically cleaved under certain conditions, typically within the tumor microenvironment or inside the target cell wikipedia.orgyoutube.comuni.lunih.gov. Protease-cleavable linkers are designed to be stable in the systemic circulation but rapidly cleaved by overexpressed enzymes within the lysosomal compartment of target cells following internalization wikipedia.orgyoutube.comnih.gov. This targeted release mechanism is intended to minimize systemic exposure to the highly potent cytotoxic payload, thereby improving the therapeutic index. The choice between a cleavable (like MB-VC) and a non-cleavable linker depends on the specific target antigen, the internalization and trafficking properties of the antibody-antigen complex, and the desired release mechanism of the payload fishersci.atyoutube.com. The use of a cleavable VC linker in this compound suggests a design strategy aimed at achieving intracellular payload release triggered by lysosomal proteases.

Influence of Minor-Groove-Binding DNA-Alkylating Agent Structural Variants on Activity

The MGBA component of this compound is a potent cytotoxic agent that exerts its effect by binding to the minor groove of DNA and causing alkylation uni.luscitoys.comwikipedia.orgchem960.cominvivochem.cnuni-freiburg.de. This class of payloads, including duocarmycins and CC-1065 analogs, is characterized by high potency uni.luchem960.cominvivochem.cn. The structure of the MGBA significantly influences its DNA binding affinity, sequence selectivity, and alkylating efficiency, all of which are critical determinants of its cytotoxic activity.

Modifications to the DNA-Binding Moiety

Minor groove binders typically consist of a DNA-binding moiety that facilitates recognition and binding to specific DNA sequences, often AT-rich regions, although some can target GC-rich sites uni-freiburg.dewikipedia.org. Modifications to this binding moiety can alter the affinity and specificity of DNA interaction. For instance, studies on duocarmycin and CC-1065 analogs have shown that changes in the structure of the DNA-binding domain can influence where and how tightly the molecule binds to the DNA minor groove chem960.comuni-freiburg.dewikipedia.org. This, in turn, affects the proximity and orientation of the alkylating group relative to the DNA bases, impacting the efficiency and regioselectivity of the alkylation reaction. While specific structural details of the MGBA in this compound and its modified variants were not provided in the search results, the principles established for related minor groove binders indicate that altering the DNA-binding moiety is a key strategy in SAR studies to modulate potency and sequence-selective DNA damage.

Impact of Alkylating Group Modifications on Reactivity

The alkylating group is the reactive part of the MGBA that forms a covalent bond with DNA, typically at the N3 position of adenine (B156593) in the minor groove uni-freiburg.de. Modifications to the chemical structure of the alkylating group can affect its electrophilicity, stability, and reactivity towards DNA bases. Studies on duocarmycin and CC-1065 analogs have demonstrated that even subtle changes in the alkylating moiety can lead to significant differences in alkylation efficiency and cytotoxic potency uni-freiburg.de. The nature of the leaving group and the electronic properties of the surrounding structure influence the rate of the alkylation reaction. Optimizing the reactivity of the alkylating group is essential to ensure efficient DNA damage within the target cell while minimizing premature reactions that could lead to off-target toxicity. SAR studies in this area aim to balance sufficient reactivity for therapeutic effect with adequate stability within the conjugate prior to release.

Rational Design Principles for Enhanced Research Compound Efficacy

The rational design of drug-linker conjugates like this compound for research purposes, particularly in the context of ADCs, involves a multidisciplinary approach that considers the properties of the payload, the linker, and the targeting moiety (e.g., an antibody). The primary goal is to create a conjugate that is stable in circulation, selectively delivers the payload to the target site, and efficiently releases the active drug to exert its cytotoxic effect fishersci.atguidetopharmacology.orguni.lu.

Key rational design principles include:

Payload Selection: Choosing a highly potent cytotoxic agent, such as a minor-groove-binding DNA-alkylating agent like the MGBA in this compound, is crucial to ensure that sufficient cell killing can occur even with limited payload delivery fishersci.atnih.govguidetopharmacology.org.

Linker Design: Designing a linker that provides a balance between stability in the systemic circulation and efficient release at the target site is paramount fishersci.atguidetopharmacology.orgfishersci.cauni.lu. For cleavable linkers like the VC dipeptide, this involves optimizing the recognition sequence for target-specific enzymes and incorporating self-immolative spacers if needed to ensure complete release of the active payload wikipedia.orgnih.gov.

Conjugation Chemistry: The method used to attach the linker-payload to the antibody affects the homogeneity, stability, and pharmacokinetic properties of the conjugate guidetopharmacology.org. Site-specific conjugation methods can lead to more homogeneous products with improved properties compared to random conjugation guidetopharmacology.org.

Balancing Properties: Rational design aims to balance potentially conflicting properties, such as linker stability in plasma versus lability in the target environment, and payload potency versus potential for off-target toxicity. The this compound conjugate exemplifies the application of these principles by combining a potent DNA-alkylating payload with a cleavable linker designed for targeted release.

While specific detailed research findings and comparative data tables solely focused on a series of this compound analogs were not available in the provided search results, the general principles of SAR for VC linkers and minor-groove-binding DNA-alkylating agents, which are components of this compound, provide a strong framework for understanding the design considerations and potential areas of optimization for this class of research compounds.

Optimization of Conjugation Chemistry

The conjugation chemistry dictates how the linker-payload is attached to the antibody. This is a critical factor influencing the stability of the ADC in circulation, the drug-to-antibody ratio (DAR), the homogeneity of the ADC product, and ultimately, its efficacy and safety profile uni-freiburg.debiocompare.com. For drug-linker conjugates like this compound, which utilize a linker, the optimization of the attachment chemistry to the antibody is paramount.

Common conjugation strategies involve targeting specific amino acid residues on the antibody, such as lysine (B10760008) residues or cysteine residues. Lysine conjugation, while widely used, typically results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. Cysteine conjugation, often involving reduced interchain disulfide bonds, allows for more controlled and homogeneous conjugation, leading to a more defined DAR biocompare.comsci-hub.boxcellmosaic.com. The MB-VC linker, likely containing a maleimide (B117702) group (as suggested by "MB" potentially standing for maleimidocaproyl, a common maleimide-based linker component), is typically amenable to conjugation with free thiol groups, such as those generated by the reduction of cysteine residues on the antibody biocompare.comsci-hub.boxcellmosaic.com.

Optimization studies in this area focus on:

Site of Conjugation: Investigating different attachment points on the antibody to identify locations that maintain antibody binding affinity and pharmacokinetics while allowing efficient payload delivery.

Linker Attachment Method: Exploring various chemical reactions (e.g., maleimide chemistry, click chemistry, enzymatic methods) to achieve stable and efficient coupling between the linker and the antibody sci-hub.boxcaymanchem.com. The stability of the bond formed is crucial to prevent premature payload release in systemic circulation biocompare.com.

Drug-to-Antibody Ratio (DAR): Controlling the number of drug-linker molecules attached per antibody. The DAR impacts the potency, pharmacokinetics, and potential aggregation of the ADC. Optimization aims for a DAR that balances efficacy and tolerability.

While detailed public data specifically on the optimization of the conjugation chemistry for this compound analogs is limited, the principles applied are general to ADC development. Studies would typically involve preparing ADCs with this compound (or its analogs) using different conjugation strategies and evaluating their in vitro stability in plasma or serum, aggregation levels, and in vitro cytotoxicity against target cells.

| Conjugation Strategy Example | Attachment Site on Antibody | Typical Outcome (DAR) | Notes |

| Lysine Conjugation | Lysine residues | Variable | Historically common, can lead to heterogeneity |

| Cysteine Conjugation | Reduced Cysteine residues | More controlled | Often results in more homogeneous ADCs |

| Site-Specific Conjugation | Engineered sites | Highly controlled | Aims for defined DAR and conjugation site |

Note: This table illustrates general concepts in ADC conjugation chemistry. Specific data for this compound would require dedicated studies.

Fine-tuning of Physico-chemical Properties for Biological Systems

For this compound and its analogs, key physico-chemical properties subject to fine-tuning include:

Solubility: Adequate aqueous solubility of the drug-linker conjugate is necessary for formulating the ADC and preventing aggregation, which can impact pharmacokinetics and immunogenicity. Modifications to the linker or payload structure, such as introducing hydrophilic groups, can improve solubility.

Plasma Stability: The linker connecting the payload (MGBA) to the antibody must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity biocompare.com. The MB-VC linker, containing a valine-citrulline (VC) dipeptide, is designed to be cleaved by lysosomal enzymes (e.g., cathepsin B) after internalization into target cells biocompare.comsci-hub.boxcellmosaic.commedchemexpress.com. Optimization involves ensuring sufficient stability in plasma while allowing efficient cleavage within the lysosome.

Hydrophobicity/Hydrophilicity: The lipophilicity of the drug-linker conjugate can influence its binding to plasma proteins, cellular permeability, and aggregation. Balancing hydrophobic and hydrophilic characteristics is crucial for optimal biodistribution and cellular uptake.

Payload Release Kinetics: For cleavable linkers like MB-VC, the rate and efficiency of payload release within the target cell are critical for exerting the cytotoxic effect. The design of the linker, including the cleavage site (e.g., the valine-citrulline sequence recognized by cathepsin B), is optimized to ensure timely and complete release of the active MGBA payload in the lysosomal compartment biocompare.comsci-hub.boxcellmosaic.commedchemexpress.com.

SAR studies in this area would involve synthesizing this compound analogs with modifications to the linker structure (e.g., altering the length or composition of the linker, modifying the cleavable sequence) or the MGBA payload while assessing the impact on these physico-chemical properties and subsequent biological activity.

| Physico-chemical Property | Impact on ADC Performance | Optimization Strategy Examples |

| Solubility | Formulation, aggregation, pharmacokinetics | Introducing hydrophilic moieties in linker/payload |

| Plasma Stability | Prevention of premature payload release, off-target toxicity | Designing stable linker chemistries (e.g., specific cleavage sequences) biocompare.com |

| Hydrophobicity/Hydrophilicity | Plasma protein binding, cellular uptake, biodistribution | Modifying linker/payload to balance lipophilicity |

| Payload Release Kinetics | Efficacy, intracellular drug concentration | Designing linkers cleavable by target cell enzymes (e.g., cathepsin B) biocompare.comsci-hub.boxcellmosaic.commedchemexpress.com |

Note: This table outlines general considerations for optimizing physico-chemical properties of ADC drug-linker conjugates. Specific data for this compound would require dedicated studies.

Comparative Research Perspectives

Comparison with Other DNA-Alkylating Payloads in ADC Research

DNA-alkylating agents represent a significant class of payloads in ADC development, functioning by damaging DNA and subsequently inducing cell death. MB-VC-MGBA, as a minor-groove-binding DNA-alkylator, shares this broad mechanism but possesses distinct features when compared to other established DNA-damaging payloads like duocarmycins and calicheamicins.

Differentiating Features from Duocarmycins and Calicheamicins

Duocarmycins and calicheamicins are potent DNA-damaging agents utilized in ADCs. Duocarmycins, like MGBA, are minor groove binders that induce DNA alkylation fujifilm.commedchemexpress.commedchemexpress.com. Calicheamicins, on the other hand, are enediyne antibiotics that cause DNA double-strand breaks upon activation fujifilm.comwikipedia.orgnih.gov. While both payload classes lead to DNA damage, the specific chemical structures and the precise nature of the DNA adducts formed differentiate their mechanisms at a molecular level. MGBA, as a minor-groove-binding alkylating agent, forms covalent bonds with DNA, typically at specific sequences within the minor groove fujifilm.commedchemexpress.commedchemexpress.commedchemexpress.com. Duocarmycins also target the DNA minor groove for alkylation fujifilm.commedchemexpress.commedchemexpress.com. Calicheamicins undergo a triggered Bergman cyclization to form a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks wikipedia.org. These differences in the type of DNA damage (alkylation vs. strand breaks) and the binding mode (minor groove alkylation vs. enediyne-induced cleavage) contribute to variations in their cellular effects and potential for overcoming different resistance mechanisms.

Relative Potency and Mechanism of Action in Research Models

The potency of ADC payloads is typically assessed through in vitro studies measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific comparative IC50 data for this compound against a broad panel of cell lines relative to duocarmycins and calicheamicins in the same experimental setting is not extensively detailed in the immediately available search results, the general class of DNA-damaging agents, including minor groove binders and enediynes, are known for their picomolar range potency nih.gov.

The mechanism of action for MGBA involves DNA alkylation in the minor groove, leading to disruption of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis fujifilm.commedchemexpress.commedchemexpress.commedchemexpress.com. Duocarmycins operate via a similar DNA alkylation mechanism in the minor groove fujifilm.commedchemexpress.commedchemexpress.com. Calicheamicins induce lethal DNA double-strand breaks wikipedia.org. The effectiveness of these payloads in research models can be influenced by factors such as the specific cancer cell line, the expression level of the target antigen for the ADC, the efficiency of lysosomal processing (for cleavable linkers like MB-VC), and the cell's DNA repair capacity. Research findings often highlight the high potency of these DNA-damaging agents in preclinical models, supporting their use in ADCs to deliver cytotoxic effects selectively to tumor cells.

Differentiation from Alternative Cytotoxic Payloads in Targeted Delivery Systems

Beyond DNA-damaging agents, other classes of cytotoxic payloads are widely used in targeted delivery systems like ADCs. The primary alternative mechanisms involve interfering with microtubule dynamics or inhibiting topoisomerase enzymes.

Microtubule Inhibitors vs. DNA Damaging Agents

Microtubule inhibitors, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), exert their cytotoxic effects by disrupting the assembly and disassembly of microtubules, essential components of the cytoskeleton involved in cell division fujifilm.commedchemexpress.commedchemexpress.commedchemexpress.comchemexpress.com. This interference leads to mitotic arrest and subsequent apoptosis, primarily affecting rapidly dividing cells nih.govchemexpress.com.

In contrast, DNA-damaging agents like MGBA, duocarmycins, and calicheamicins directly interact with and damage DNA fujifilm.commedchemexpress.commedchemexpress.commedchemexpress.comchemexpress.comnih.gov. This mechanism can affect cells regardless of their cell cycle phase, potentially offering efficacy against both proliferating and quiescent tumor cells nih.gov. The choice between a DNA-damaging payload and a microtubule inhibitor in ADC design often depends on the biological characteristics of the target cancer, including its proliferative rate and potential resistance mechanisms. DNA inhibitors are sometimes favored in next-generation ADCs due to their ability to target cells with low antigen expression and their action across the cell cycle .

A comparison of the mechanisms is presented in the table below:

| Payload Class | Example Payloads | Primary Mechanism of Action | Cell Cycle Dependency |

| DNA Damaging Agents | MGBA, Duocarmycins, Calicheamicins, PBDs, Topoisomerase Inhibitors | DNA Alkylation, Strand Breaks, Intercalation, Topoisomerase Inhibition | Less dependent, can affect proliferating and quiescent cells nih.gov |

| Microtubule Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibition of Tubulin Polymerization/Depolymerization | Primarily affects rapidly dividing cells (M-phase arrest) nih.govchemexpress.com |

Topoisomerase Inhibitors in Conjugate Design

Topoisomerase inhibitors, such as camptothecin (B557342) derivatives like SN-38 and deruxtecan, represent another class of DNA-damaging payloads used in ADCs fujifilm.commedchemexpress.commedchemexpress.comnih.govchemexpress.cominvivochem.comnih.govguidetopharmacology.orgnih.govlabsolu.canih.gov. These agents target topoisomerase enzymes, which are crucial for managing DNA topology during processes like replication and transcription nih.gov. Topoisomerase I inhibitors, for instance, stabilize the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks when the replication fork collides with this complex nih.gov.

While both MGBA (a DNA alkylator) and topoisomerase inhibitors cause DNA damage, their specific molecular targets and mechanisms differ. DNA alkylators like MGBA form direct covalent adducts with DNA bases fujifilm.commedchemexpress.commedchemexpress.commedchemexpress.com, whereas topoisomerase inhibitors interfere with the enzymatic machinery that processes DNA nih.gov. This difference in mechanism can be relevant in overcoming drug resistance, as cancer cells may develop resistance to one type of DNA damage but remain sensitive to another. The selection of either a DNA alkylator or a topoisomerase inhibitor as an ADC payload is guided by preclinical data evaluating their efficacy and safety profiles in relevant cancer models and considering potential cross-resistance with other therapeutic agents.

Q & A

Q. How to integrate this compound into hybrid materials without compromising functionality?

- Methodological Answer :

- Compatibility Screening : Test dispersion in matrices (e.g., polymers, MOFs) via SEM/TEM.

- Functional Assays : Compare catalytic/electronic performance pre/post-incorporation using EIS or cyclic voltammetry .

Guidelines for Data Presentation

- Tables : Use vertical formatting, include uncertainties (e.g., ±0.05%), and avoid redundant data .

- Graphical Abstracts : Prioritize clarity over complexity; limit chemical structures to 2–3 and avoid compound-specific labels .

- Supplementary Materials : Provide raw spectra, crystallographic data, and reproducibility checklists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.